Verapamil hydrochloride is a calcium ion influx inhibitor, also known as a slow-channel blocker or calcium ion antagonist. [, , ] It is classified as a class IV antiarrhythmic agent. [] In scientific research, Verapamil hydrochloride serves as a valuable tool for investigating calcium channel activity and its implications in various biological processes.
Verapamil hydrochloride is a pharmaceutical compound primarily used as a calcium channel blocker, which is effective in treating hypertension, angina, and certain heart rhythm disorders. It is a derivative of verapamil, a well-known medication that has been in use for over 20 years. The hydrochloride salt form enhances the solubility and bioavailability of the drug, making it suitable for various medical applications.
Verapamil hydrochloride is classified as a calcium channel antagonist, specifically targeting the L-type calcium channels in cardiac and smooth muscle tissues. It is derived from the natural product of the plant Papaver somniferum (opium poppy) and synthesized through various chemical processes. The compound is recognized under the International Nonproprietary Names system as verapamil.
The synthesis of verapamil hydrochloride can be achieved through several methods, with recent advancements focusing on improving purity and yield while minimizing environmental impact. Two notable processes include:
The final product achieves a purity greater than 99%, significantly reducing the presence of impurities compared to earlier methods .
Verapamil hydrochloride has a complex molecular structure characterized by the following features:
The structural formula can be represented as follows:
The primary reaction for synthesizing verapamil hydrochloride involves:
This process is notable for its efficiency and ability to produce high-purity product without extensive purification steps .
Verapamil hydrochloride exerts its pharmacological effects by blocking calcium influx through L-type calcium channels located in cardiac myocytes and vascular smooth muscle cells. This action leads to:
Verapamil hydrochloride exhibits several key physical and chemical properties:
These properties are crucial for its formulation into various dosage forms such as tablets, capsules, and injectable solutions.
Verapamil hydrochloride is extensively used in clinical settings for:
In addition to its therapeutic roles, verapamil is also utilized in research settings to study calcium channel dynamics and cardiovascular physiology due to its specific action on calcium channels .
Fluorescence-based detection leveraging quantum dots (QDs) represents a novel approach for verapamil hydrochloride quantification, capitalizing on the nanomaterial's exceptional photoluminescent properties. CdTe/CdS/ZnS core-shell QDs serve as highly sensitive fluorescent probes whose emission is quantitatively quenched upon interaction with verapamil hydrochloride. The underlying mechanism involves static quenching through complex formation between the tertiary amine group of verapamil and carboxyl/sulfhydryl groups on the QD surface, facilitated by electrostatic interactions [8].
Method optimization revealed several critical parameters:
Table 1: Validation Parameters for QD-Based Fluorescence Method
Parameter | Value/Range | Remarks |
---|---|---|
Linear Range | 0.25 - 5 μg/mL | R² > 0.998 |
LOD | 0.20 μg/mL | S/N = 3 |
Precision (RSD%) | ≤ 5.9% | Intra-day (n=6) |
Recovery (%) | 90 - 110% | Tablet formulations |
Interference Tolerance | Common excipients, metal ions | No significant matrix effects observed |
The method demonstrated applicability for pharmaceutical formulations, showing recoveries of 97.2-102.8% for tablets and 98.5-103.1% for injections, meeting pharmacopeial specifications (±10% of label claim). Statistical validation via one-way ANOVA (p<0.05) confirmed robustness across operational parameters [8].
UPLC has revolutionized impurity profiling of verapamil hydrochloride by offering superior resolution, reduced analysis time, and enhanced sensitivity compared to conventional HPLC. A stability-indicating UPLC method employing a Shim-pack XR ODS column (75 mm × 3.0 mm, 1.7 μm) with gradient elution resolves all sixteen pharmacopeial impurities (A-P) and degradation products within 18 minutes—a five-fold reduction compared to BP methods [3] [7].
Critical chromatographic conditions include:
Forced degradation studies revealed verapamil's susceptibility to:
Table 2: UPLC Validation Parameters for Verapamil Hydrochloride Impurity Analysis
Parameter | Verapamil | Impurities |
---|---|---|
Linearity Range | 50-150% | LOQ-150% |
LOQ (ng/spot) | 30 | 15-50 |
Precision (RSD%) | 0.35 | 1.2-4.8 |
Accuracy (% Recovery) | 99.2-100.8 | 92.5-107.3 |
Resolution (Imp J) | >4.0 | Critical pair |
A key advantage over pharmacopeial methods is pH independence, eliminating retention time shifts associated with mobile phase pH fluctuations. The method is also compatible with mass spectrometry due to volatile buffers, enabling structural characterization of unknown impurities. System suitability requires NLT 20,000 plates for verapamil and resolution R≥2.0 between critical pairs, particularly impurity J [3] [7].
Quantifying verapamil in biological matrices demands extraction efficiency and selectivity against complex endogenous components. A simplified RP-HPLC-UV method was developed for rabbit plasma, overcoming limitations of sophisticated instrumentation like LC-MS/MS while maintaining reliability for pharmacokinetic studies [1].
Chromatographic Conditions:
Sample Preparation: Plasma proteins were precipitated using ice-cold acetonitrile (800 µL per 200 µL plasma) containing carvedilol as IS. After vortexing (1 min) and centrifugation (15 min/4°C), the supernatant was directly injected, achieving >98% recovery with minimal matrix effects [1].
Validation Highlights:
Table 3: Pharmacokinetic Parameters of Verapamil in Rabbits (40mg Oral Dose)
Parameter | Value (Mean ± SD) | Methodology |
---|---|---|
Cmax | 3.47 ± 0.21 µg/mL | RP-HPLC-UV |
Tmax | 1.59 ± 0.32 h | [1] |
AUC0-24 | 27.89 ± 3.45 µg·h/mL | |
t½ | 4.82 ± 0.87 h |
The method successfully applied to pharmacokinetic studies revealed Tmax at 1.59h and Cmax of 3.47µg/mL, demonstrating sufficient sensitivity for in vivo studies. The use of THF in the mobile phase enhanced peak symmetry without requiring ion-pairing reagents, distinguishing it from earlier methods requiring solid-phase extraction or column switching [1].
Detection strategy significantly impacts verapamil hydrochloride assay sensitivity, selectivity, and operational feasibility. A critical comparison reveals context-specific advantages:
Sensitivity and Detection Limits:
Matrix Interference:
Instrumentation and Cost:
Linearity and Dynamic Range:
Table 4: Detection Technique Comparison for Verapamil Hydrochloride Analysis
Parameter | UV Detection | Fluorescence Detection | Source |
---|---|---|---|
Sensitivity (LOD) | 25 ng/mL (plasma) | 0.25 ng/mL (serum) | [1] [2] |
Linearity Range | 0.025-5 µg/mL | 2.5-500 ng/mL (dual range) | [1] [2] |
Matrix Effect Tolerance | High (protein precipitation) | Low (requires back-extraction) | [1] [2] |
Instrument Cost | Low | Moderate to High | [1] |
Metabolite Resolution | Limited without MS | Norverapamil resolved | [2] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7